molecular formula C7H6ClF2N B2354816 (4-Chloro-2,3-difluorophenyl)methanamine CAS No. 1805225-02-8

(4-Chloro-2,3-difluorophenyl)methanamine

Cat. No.: B2354816
CAS No.: 1805225-02-8
M. Wt: 177.58
InChI Key: OIYNFZCDCAGVHJ-UHFFFAOYSA-N
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Description

(4-Chloro-2,3-difluorophenyl)methanamine is an organic compound with the molecular formula C7H6ClF2N. It is a derivative of methanamine, where the phenyl ring is substituted with chlorine and fluorine atoms. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Scientific Research Applications

(4-Chloro-2,3-difluorophenyl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

The compound has been classified with the signal word “Danger” and has hazard statements H302, H312, H314, H332, H335 . Precautionary measures include avoiding breathing vapors, mist, or gas, ensuring adequate ventilation, and removing all sources of ignition .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-2,3-difluorophenyl)methanamine typically involves the introduction of the amine group to a pre-functionalized aromatic ring. One common method is the reduction of the corresponding nitro compound, (4-Chloro-2,3-difluorophenyl)nitromethane, using hydrogen gas in the presence of a palladium catalyst. Another approach involves the nucleophilic substitution of (4-Chloro-2,3-difluorophenyl)halide with ammonia or an amine source under basic conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes or continuous flow reactors to ensure efficient and high-yield synthesis. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-2,3-difluorophenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form the corresponding amine or hydrocarbon derivatives.

    Substitution: The chlorine and fluorine atoms on the aromatic ring can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is often used.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or alkyl halides in the presence of a base are commonly employed.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines or hydrocarbons.

    Substitution: Formation of substituted aromatic compounds with different functional groups.

Mechanism of Action

The mechanism of action of (4-Chloro-2,3-difluorophenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pathways involved in its mechanism of action are often studied using computational modeling and experimental techniques to understand its effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

  • (4-Chloro-2-fluorophenyl)methanamine
  • (4-Chloro-2,3-difluorophenyl)ethanamine
  • (4-Chloro-2,3-difluorophenyl)propanamine

Uniqueness

(4-Chloro-2,3-difluorophenyl)methanamine is unique due to the presence of both chlorine and fluorine atoms on the aromatic ring, which imparts distinct electronic and steric properties. These features influence its reactivity and interactions with other molecules, making it a valuable compound in various chemical and biological studies.

Properties

IUPAC Name

(4-chloro-2,3-difluorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF2N/c8-5-2-1-4(3-11)6(9)7(5)10/h1-2H,3,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIYNFZCDCAGVHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CN)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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